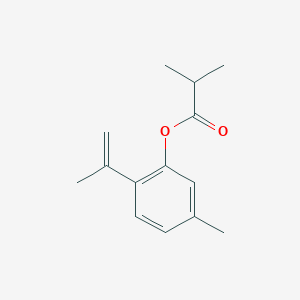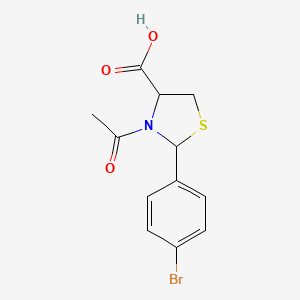
8,9-Dehydrothymol isobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,9-Dehydrothymol isobutyrate is an organic compound with the molecular formula C14H18O2 and a molecular weight of 218.2915 . It is also known by other names such as 5-Methyl-2-(prop-1-en-2-yl)phenyl isobutyrate and Propanoic acid, 2-methyl-, 5-methyl-2-(1-methylethenyl)phenyl ester . This compound is a derivative of thymol, a naturally occurring monoterpenoid phenol derivative of cymene, which is found in oil of thyme and extracted from Thymus vulgaris (common thyme) .
Preparation Methods
8,9-Dehydrothymol isobutyrate is typically synthesized through the esterification reaction between thymol and isobutyric anhydride . The reaction involves the removal of water to form the ester bond. The synthetic route can be summarized as follows:
Reactants: Thymol and isobutyric anhydride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride.
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the reaction.
Industrial Production: On an industrial scale, the reaction is conducted in large reactors with continuous removal of water to drive the reaction to completion.
Chemical Reactions Analysis
8,9-Dehydrothymol isobutyrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to alcohols or alkanes.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions: Oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine are commonly used.
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8,9-Dehydrothymol isobutyrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8,9-Dehydrothymol isobutyrate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
8,9-Dehydrothymol isobutyrate can be compared with other thymol derivatives:
Properties
Molecular Formula |
C14H18O2 |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
(5-methyl-2-prop-1-en-2-ylphenyl) 2-methylpropanoate |
InChI |
InChI=1S/C14H18O2/c1-9(2)12-7-6-11(5)8-13(12)16-14(15)10(3)4/h6-8,10H,1H2,2-5H3 |
InChI Key |
BSAPRZRKFYAPEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=C)C)OC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-hydroxy-2-methyl-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutan-2-yl] (E)-2-methylbut-2-enoate](/img/structure/B12302698.png)


![6-(4,5-dihydro-1H-imidazol-2-yl)-2-[4-[4-(2,5-dihydro-1H-imidazol-2-yl)phenoxy]phenyl]-1H-benzimidazole](/img/structure/B12302730.png)
![sodium (2S)-2-[(2R)-2-[(R)-[(2S)-1-[(3R,4S,5S)-4-[(2S)-N,3-dimethyl-2-[(2S)-3-methyl-2-(methylamino)butanamido]butanamido]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl](methoxy)methyl]propanamido]-3-phenylpropanoate](/img/structure/B12302737.png)

![[3,4,5-Trihydroxy-6-[2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)ethoxy]oxan-2-yl]methyl 2-(4-hydroxyphenyl)acetate](/img/structure/B12302757.png)
![4-[10-(3-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B12302768.png)

![(5,8a-Dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,9,9a-hexahydroazuleno[6,5-b]furan-9-yl) 2-methylprop-2-enoate](/img/structure/B12302773.png)

![Dimethyl 3,4-dicyanothieno[2,3-b]thiophene-2,5-dicarboxylate](/img/structure/B12302791.png)
![11Z-octadecenoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester](/img/structure/B12302792.png)
